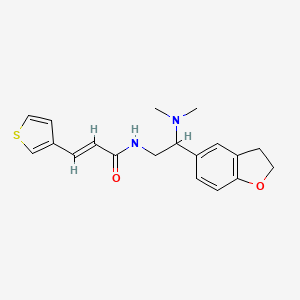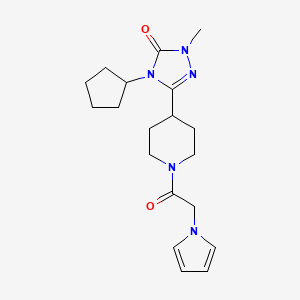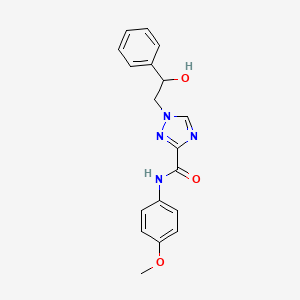
1-(2-hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," which is a highly efficient method for creating 1,2,3-triazoles. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was achieved by reacting ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of a base, yielding fully substituted 1,2,3-triazoles with good to high yields . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was conducted by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions, resulting in an 88% yield .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of another compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule .
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the presence of various functional groups. For instance, the 4-carboxy group in ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be easily transformed into other functional groups, which allows for further chemical modifications . The reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with different reagents under varying conditions led to the formation of different triazole derivatives, showcasing the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure and the substituents present. For example, the anti-inflammatory activity of a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides was evaluated, and some compounds showed remarkable activity, comparable to known anti-inflammatory drugs. Additionally, the ulcerogenicity of these compounds was found to be lower than that of indomethacin, as confirmed by histopathological investigation . The presence of methoxy groups and the triazole core are likely contributing factors to these biological activities.
Aplicaciones Científicas De Investigación
Anticonvulsive and Anxiolytic Properties
Triazole derivatives, including the compound , have been identified for their pharmacological potentials, notably in anticonvulsive activities. Such compounds have shown promise in treating epilepsy and conditions associated with tension and agitation, hinting at their significance in neurological research and potential therapeutic applications. The underlying mechanism, although not fully understood, suggests interaction with specific neurotransmitter pathways or ion channels modulating neuronal excitability (Shelton, 1981).
Fluorescent Properties for Chemical Sensing
Recent studies have synthesized novel fluorescent triazole derivatives, showcasing their utility in chemical sensing and molecular imaging. These compounds absorb and emit light in the visible spectrum, offering applications in detecting biological and chemical agents. Such properties are crucial for developing new diagnostic tools and enhancing our understanding of cellular processes at the molecular level (Padalkar et al., 2015).
Corrosion Inhibition
Research has also explored the use of triazole derivatives as corrosion inhibitors, particularly for protecting metals in acidic environments. These compounds effectively prevent corrosion, demonstrating high inhibition efficiency and suggesting their potential in industrial applications where metal preservation is critical (Bentiss et al., 2009).
Antimicrobial Activities
Triazole compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacteria and fungi. This antimicrobial activity opens avenues for developing new antibiotics or disinfectants to combat resistant microbial strains, addressing a growing concern in public health (Bektaş et al., 2012).
Cancer Research
In the realm of oncology, certain triazole derivatives have demonstrated inhibitory effects on cancer cell proliferation. These findings suggest potential roles in cancer treatment, either as direct therapeutic agents or as scaffolds for designing more potent anticancer drugs. The exploration of their mechanism of action could further illuminate pathways for targeted cancer therapies (Lu et al., 2017).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-9-7-14(8-10-15)20-18(24)17-19-12-22(21-17)11-16(23)13-5-3-2-4-6-13/h2-10,12,16,23H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXBKOOGLFSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-phenylethyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
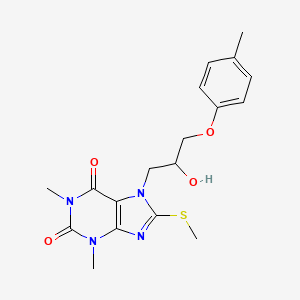
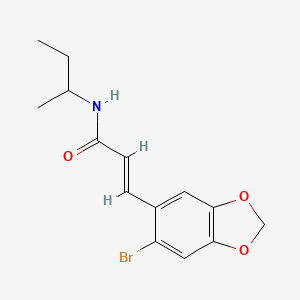
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)
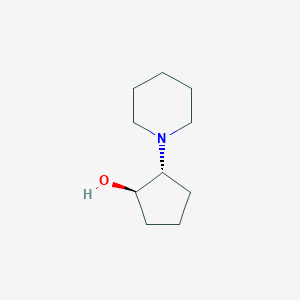
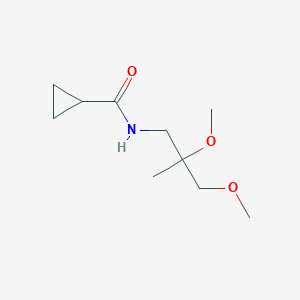


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
